2-(1-Methylethylidene)-1,4-butanediol
Description
Significance of Diols in Organic Synthesis and Materials Science
Diols, organic compounds containing two hydroxyl (-OH) groups, are of paramount importance in the fields of organic synthesis and materials science. wikipedia.orgfiveable.me Their unique molecular architecture, characterized by the presence of two reactive hydroxyl functionalities, allows them to serve as versatile building blocks for the construction of more complex molecules and polymers. fiveable.meyoutube.com The ability of diols to form hydrogen bonds significantly influences their physical properties, such as boiling point, viscosity, and solubility. fiveable.me
In organic synthesis, diols are crucial intermediates in a wide array of chemical transformations. fiveable.me They can undergo reactions typical of alcohols, such as esterification and etherification, but the presence of a second hydroxyl group opens up possibilities for intramolecular reactions and the formation of cyclic compounds. wikipedia.orgbartleby.com For instance, vicinal diols, where the hydroxyl groups are on adjacent carbon atoms, can be synthesized from the oxidation of alkenes and are key precursors for various functional groups. wikipedia.orgfiveable.me
The significance of diols is particularly pronounced in materials science, where they are fundamental monomers in the production of a vast range of polymeric materials. fiveable.me The reaction of diols with dicarboxylic acids or their derivatives leads to the formation of polyesters, while their reaction with diisocyanates yields polyurethanes. wikipedia.orgniir.org These polymers find extensive applications in numerous sectors, including textiles, automotive parts, and biomedical devices. niir.orgtsrchem.com The specific properties of the resulting polymer, such as flexibility, strength, and thermal stability, can be finely tuned by the choice of the diol monomer. semanticscholar.org
Overview of 1,4-Butanediol (B3395766) and its Derivatives as Versatile Chemical Intermediates
1,4-Butanediol (BDO) is a primary alcohol with the chemical formula HOCH₂CH₂CH₂CH₂OH. wikipedia.org It is a colorless, viscous liquid that serves as a cornerstone in the chemical industry due to its role as a versatile intermediate in the synthesis of a multitude of commercially important chemicals and polymers. niir.orgtsrchem.com The terminal hydroxyl groups of BDO provide two reactive sites for chemical modification, making it an ideal building block for polymerization reactions. niir.orglyondellbasell.com
A significant application of BDO is in the production of polybutylene terephthalate (B1205515) (PBT), a thermoplastic polyester (B1180765) known for its high strength, heat resistance, and dimensional stability. niir.orgtsrchem.comgrandviewresearch.com PBT is widely used in the automotive and electronics industries for manufacturing components like connectors, sensors, and housings. tsrchem.comgrandviewresearch.com BDO is also a key raw material for the synthesis of tetrahydrofuran (B95107) (THF), an important industrial solvent, through a dehydration reaction. niir.orgwikipedia.org Furthermore, BDO is used to produce γ-butyrolactone (GBL), another valuable chemical intermediate. wikipedia.orgatamankimya.com
The versatility of BDO extends to the production of polyurethanes, where it can be used as a chain extender to modify the properties of the final polymer. niir.orglyondellbasell.com BDO-based polyesters are also utilized in the formulation of urethane (B1682113) elastomers that exhibit excellent resistance to oil, chemicals, and UV radiation. niir.orglyondellbasell.com The derivatives of BDO are numerous and find applications in diverse areas, including the manufacturing of elastic fibers like spandex, coatings, and adhesives. tsrchem.comlyondellbasell.com
Interactive Data Table: Properties of 1,4-Butanediol
| Property | Value |
| Chemical Formula | C₄H₁₀O₂ |
| Molar Mass | 90.122 g·mol⁻¹ |
| Appearance | Colorless viscous liquid |
| Density | 1.0171 g/cm³ (at 20 °C) |
| Melting Point | 20.1 °C |
| Boiling Point | 230-235 °C |
| Flash Point | 134-135 °C |
| Water Solubility | Miscible |
| Data sourced from multiple references. wikipedia.orgatamankimya.com |
Rationale for Academic Research into Novel Substituted Butanediol (B1596017) Architectures
The foundational importance of 1,4-butanediol in the chemical industry has spurred significant academic and industrial research into novel substituted butanediol architectures. The primary motivation for this research is to develop new monomers that can impart enhanced or unique properties to polymers and other materials. By strategically introducing substituents onto the butanediol backbone, researchers can systematically tune the characteristics of the resulting materials. semanticscholar.org
One key area of investigation is the impact of substituents on the thermal properties of polyesters. For instance, studies on methyl-substituted 1,4-butanediol analogues have shown that the number and position of methyl groups can significantly influence the glass transition temperature (Tg) and crystallinity of the resulting polyesters. semanticscholar.orgresearchgate.net This allows for the design of polymers with tailored thermal performance for specific applications.
Furthermore, the introduction of functional groups onto the butanediol structure can lead to materials with novel functionalities. For example, research into the synthesis of poly(1,4-butanediol citrate) aims to create biocompatible and biodegradable polymers for applications in regenerative medicine and drug delivery. nih.gov The substitution can also influence the reactivity of the diol and its compatibility with other monomers and solvents, opening up new avenues for polymer synthesis and processing. The exploration of bio-based substituted butanediols is another critical research direction, driven by the increasing demand for sustainable and renewable materials. semanticscholar.org
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-propan-2-ylidenebutane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(5-9)3-4-8/h8-9H,3-5H2,1-2H3 |
InChI Key |
DFMASPMPDALNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCO)CO)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Targeted Chemical Synthesis Pathways of 2-(1-Methylethylidene)-1,4-butanediol
The creation of this compound can be approached through several strategic disconnections of the target molecule, leading to readily available starting materials.
A primary strategy for the synthesis of this compound involves the creation of the carbon skeleton followed by the introduction or modification of functional groups. One logical precursor is a 2-substituted succinic acid derivative.
A plausible synthetic route could commence with 2-isopropylidenesuccinic acid or its corresponding anhydride. The synthesis of such precursors can be envisioned through several methods, including the Stobbe condensation. Subsequent reduction of the carboxylic acid or ester functionalities would yield the desired 1,4-diol. The reduction of dicarboxylic acids and their esters to diols is a well-established transformation, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. rsc.org
Another viable pathway involves the use of a Wittig-type reaction. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com This approach would start with a protected 1,4-dihydroxy-2-butanone. The ketone functionality can then be reacted with a phosphorus ylide, specifically isopropylidene triphenylphosphorane, to form the exocyclic double bond. Subsequent deprotection of the hydroxyl groups would furnish this compound. The choice of protecting groups for the diol would be critical to ensure compatibility with the basic conditions often employed in Wittig reactions.
A third approach could utilize a Grignard reaction. youtube.commasterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com Starting with a protected form of 2-formylsuccinate, the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ester groups would generate a tertiary alcohol, which upon dehydration could potentially form the isopropylidene moiety. The aldehyde would then be reduced to the primary alcohol. However, controlling the chemoselectivity of the Grignard addition in the presence of an aldehyde could be challenging.
| Starting Material | Key Reaction | Intermediate(s) | Final Step |
| 2-Isopropylidenesuccinic acid | Reduction | - | Reduction of carboxylic acids |
| 1,4-Dihydroxy-2-butanone (protected) | Wittig Reaction | Protected this compound | Deprotection |
| 2-Formylsuccinate (protected) | Grignard Reaction & Reduction | Tertiary alcohol intermediate | Dehydration & Reduction |
Catalysis offers powerful tools for achieving high selectivity and efficiency in organic synthesis. For the preparation of this compound, both heterogeneous and homogeneous catalysis could play pivotal roles.
Heterogeneous catalysis is particularly relevant for hydrogenation reactions. rsc.orgresearchgate.netrsc.org In the context of synthesizing this compound from a precursor like diethyl 2-isopropylidenesuccinate, a selective hydrogenation of the ester groups without reducing the carbon-carbon double bond is required. This can be a challenging transformation. However, certain catalytic systems, for instance, those based on rhenium-palladium (Re-Pd) supported on silica, have shown high yields for the hydrogenation of dicarboxylic acids to diols. rsc.org The specific conditions, such as solvent and catalyst reduction method, would need to be carefully optimized to preserve the unsaturation. For example, ex situ liquid-phase reduction of Re–Pd/SiO₂ has demonstrated superior activity in the hydrogenation of dicarboxylic acids compared to in situ reduction methods. rsc.org
Another potential application of heterogeneous catalysis could be in the Prins reaction between isoprene (B109036) and formaldehyde (B43269), which can produce various oxygenated compounds. researchgate.netacs.org While not directly yielding the target diol, subsequent catalytic transformations of the Prins products could be envisioned.
Homogeneous catalysis offers distinct advantages in controlling stereochemistry, which would be crucial if chiral variants of this compound were desired. While the target molecule itself is achiral, the principles of stereochemical control are important in related diol syntheses. For instance, homogeneous catalysts are instrumental in the asymmetric hydrogenation of ketones and alkenes.
In a hypothetical route involving the reduction of a prochiral ketone precursor, a chiral homogeneous catalyst could be employed to generate a specific enantiomer of a diol intermediate. Furthermore, homogeneous catalysts are widely used in hydroformylation reactions. rsc.org The hydroformylation of a suitable substituted allyl alcohol, followed by reduction, could be a potential, albeit complex, route to the target structure.
The mechanism of catalytic hydrogenation of dicarboxylic acid derivatives often involves a bifunctional pathway. tue.nl For instance, with Re-based catalysts, it is proposed that both metallic (Re⁰) and oxidized (Reⁿ⁺) species are necessary for high activity. The oxidized species may act as Lewis acidic sites to activate the carbonyl group, while the metallic sites are responsible for hydrogen activation. rsc.org Understanding these mechanistic details is crucial for designing a catalyst that can selectively reduce the ester groups of a precursor like diethyl 2-isopropylidenesuccinate while leaving the C=C bond intact.
In the case of a potential Wittig reaction, mechanistic understanding helps in controlling the stereoselectivity (E/Z) of the resulting alkene, although for the exocyclic double bond in the target molecule, this is not a factor. wikipedia.org
Multi-component reactions (MCRs) and cascade reactions offer elegant and atom-economical approaches to building molecular complexity in a single pot. researchgate.netrsc.org Designing such a strategy for this compound would be a sophisticated synthetic endeavor.
A hypothetical cascade reaction could be initiated by a Michael addition. For instance, the conjugate addition of a suitable nucleophile to an acceptor like diethyl 2-isopropylidenesuccinate could be the first step. libretexts.org This could be followed by an intramolecular cyclization or another bond-forming event.
Another possibility involves a tandem reaction sequence. For example, a tandem allylboration–allenylboration sequence has been used for the stereoselective synthesis of 1,4-diols. acs.org While this specific sequence may not directly produce the target molecule, it highlights the potential of designing sequential reactions where the product of the first reaction is the substrate for the second, all occurring in the same reaction vessel.
A plausible, though speculative, multi-component approach could involve the reaction of a suitable three-carbon nucleophilic component, a two-carbon electrophilic component containing the two hydroxyl precursors, and a source for the isopropylidene group. However, controlling the regioselectivity and preventing side reactions in such a complex mixture would be a significant challenge.
Mitigation and Formation Control of Side Products in Butanediol (B1596017) Synthesis
For instance, in the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde to produce 1,4-butynediol followed by hydrogenation, a key side reaction is the formation of oligomeric and polymeric substances known as cuprenes. google.com These byproducts, along with catalyst residues, can contaminate the product stream and complicate the subsequent hydrogenation steps to 1,4-butanediol (B3395766). google.com Process control, such as maintaining a specific molar ratio of formaldehyde to acetylene (at most 2:1) and controlling the pH between 5 and 8, is crucial for minimizing these side reactions. google.com
In processes involving the hydrogenation of dicarboxylic acids or their esters, such as succinic acid to 1,4-butanediol (BDO), common side products include tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). northwestern.edu The selectivity towards the desired diol is heavily influenced by the catalyst system and reaction conditions. For example, a catalyst composed of 0.4% Fe, 1.9% Na, 2.66% Ag, 2.66% Pd, and 10.0% Re on a carbon support has been shown to achieve over 90% selectivity for BDO with minimal formation of THF and GBL. northwestern.edu The intramolecular dehydration of 1,4-butanediol to form THF is a notable side reaction, particularly when using BDO derived from fermentation, as certain impurities can accelerate this process. google.com
| Synthetic Route | Precursors | Key Side Products | Mitigation Strategies |
| Reppe Process | Acetylene, Formaldehyde | Cuprenes (oligomers/polymers) | Control of reactant molar ratio and pH. google.com |
| Succinic Acid Hydrogenation | Succinic Acid, Hydrogen | Tetrahydrofuran (THF), γ-Butyrolactone (GBL) | Use of highly selective multi-component catalysts (e.g., Ag, Pd, Re on carbon). northwestern.edu |
| Maleic Anhydride Hydrogenation | Maleic Anhydride, Hydrogen | Succinic acid derivatives, THF | Catalyst selection and process optimization. chemicalbook.com |
| 1,4-Anhydroerythritol Conversion | 1,4-Anhydroerythritol, Hydrogen | 2,5-dihydrofuran, 4-hydroxybutanal | Use of a mixed catalyst system (e.g., ReOx-Au/CeO2 and ReOx/C) to control intermediate conversions. researchgate.net |
Biosynthetic Routes and Metabolic Engineering of Analogous Diols
The shift towards sustainable chemical production has spurred significant research into the biosynthesis of diols from renewable feedstocks. Metabolic engineering of microbial hosts is a cornerstone of this effort, enabling the production of various diols that are structurally analogous to this compound. nih.gov
Escherichia coli and Pseudomonas putida are prominent chassis organisms for the bio-production of diols due to their well-understood genetics and metabolism. nih.govnih.gov E. coli, with its mature genetic toolbox, has been extensively engineered to produce a variety of diols, including 1,4-butanediol (1,4-BDO), 2,3-butanediol (B46004) (2,3-BDO), and 1,2-propanediol (1,2-PDO), from simple sugars like glucose. nih.govmdpi.com Strategies often involve introducing heterologous genes to create novel biosynthetic pathways and knocking out competing metabolic pathways to direct carbon flux towards the target diol. nih.govacs.org For example, to enhance 2,3-BDO production from acetate (B1210297), genes such as budA, budB, and budC from Enterobacter cloacae have been expressed in E. coli. acs.org
Pseudomonas putida is emerging as a robust alternative, particularly for medium-chain-length α,ω-diols, due to its inherent tolerance to the toxicity of organic solvents, alcohols, and acids that can be intermediates in these pathways. nih.govresearchgate.net Engineering efforts in P. putida have focused on constructing synthetic pathways module by module and eliminating the degradation of intermediates and final products to improve yields. nih.govfrontiersin.org
| Organism | Diol Produced | Key Genetic Modifications | Titer/Yield Achieved |
| Escherichia coli | 2,3-Butanediol | Overexpression of budA, budB, budC from Enterobacter cloacae; engineering of acetate utilization pathway. | 1.16 g/L from acetate. acs.org |
| Escherichia coli | 1,4-Butanediol | Knock-in of 6 genes (cat1, sucD, 4hbd, cat2, bld, bdh); CRISPRi knockdown of 3 competing genes. | 1.8 g/L. wikipedia.org |
| Escherichia coli | Isoprenoid-derived diol (IPDO) | Overexpression of leucine (B10760876) operon (leuAfbrBCD) and acetolactate synthase (alsS, ilvCD). | ~1.5 g/L from glucose. nih.gov |
| Pseudomonas putida | para-Hydroxy Benzoic Acid (PHBA) | Overexpression of ubiC and aroGD146N from E. coli; deletion of pobA, pheA, trpE, hexR. | 1.73 g/L from glucose. frontiersin.org |
The design of efficient biosynthetic routes is critical for maximizing product yield. A general strategy combines oxidative and reductive steps to form the two hydroxyl groups of the target diol. nih.gov One innovative approach utilizes the cell's highly active amino acid synthesis pathways, channeling metabolic flux through a four-step reaction cascade involving an amino acid hydroxylase, an l-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov
Optimization of these pathways involves several key strategies:
Enhancing Precursor Supply: Overexpressing upstream pathway genes can boost the availability of key precursors. For instance, in the production of an isoprenoid-derived diol, overexpressing the leucine operon and acetolactate synthase genes significantly increased the supply of the 2-ketoisocaproate precursor, leading to higher diol production. nih.gov
Balancing Cofactors: Diol biosynthesis is often a redox-intensive process, consuming significant amounts of cofactors like NAD(P)H. nih.gov Metabolic engineering strategies are employed to ensure a sufficient and balanced supply of these cofactors, for example by modifying pathways to regenerate NAD(P)H. nih.gov
Eliminating Competing Pathways: Deleting genes responsible for the formation of byproducts prevents the diversion of carbon away from the desired product pathway. nih.govnih.gov
Rational Design involves using structural and mechanistic knowledge of an enzyme to make specific amino acid changes to alter its function. aiche.org A notable example is the engineering of the coenzyme B12-dependent diol dehydratase from Klebsiella oxytoca. aiche.org While its natural substrate is 1,2-propanediol, structure-based redesign of the active site successfully increased its activity and selectivity towards a non-natural, longer-chain substrate, 1,2,4-butanetriol, for the production of 1,4-butanediol. aiche.org
Directed Evolution mimics natural selection in the laboratory to evolve enzymes with desired traits, such as enhanced stability, activity, or substrate specificity, without requiring detailed structural information. acs.org This has been used to improve enzyme tolerance to non-physiological conditions like high temperatures and pH, which are often encountered in industrial bioprocesses. acs.org By engineering the rate-limiting enzymes in a pathway, significant improvements in product titers can be achieved. acs.orgrsc.org
Derivatization and Further Functionalization Reactions of this compound
The two hydroxyl groups of this compound offer reactive sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties. Esterification and etherification are fundamental transformations for this purpose.
Selective modification of one hydroxyl group in the presence of another is a common challenge in diol chemistry. The structural asymmetry of this compound, with a primary and a sterically hindered tertiary-like hydroxyl group adjacent to the isopropylidene group, would likely govern the selectivity of these reactions.
Esterification: The reaction of a diol with a carboxylic acid or its derivative produces esters. In the case of 1,4-butanediol, it can react with acrylic acid to form 4-hydroxybutyl acrylate. korea.ac.kr A similar reaction with this compound would be expected to preferentially occur at the less sterically hindered primary hydroxyl group. Transesterification, such as the reaction of 1,4-butanediol with methyl acetate, is another route that proceeds through a monoacetate intermediate. researchgate.net The selectivity and rate of these reactions are highly dependent on the catalyst and reaction conditions. For instance, the esterification of succinic acid with methanol (B129727) to dimethyl succinate (B1194679) is a key step in a bio-based route to 1,4-butanediol. rsc.org
Etherification: The formation of ethers from alcohols can be achieved through various catalytic methods. A highly selective method for the dehydrative formation of symmetrical and unsymmetrical ethers from alcohols uses an iron(III) triflate catalyst. nih.gov This method is effective for benzylic secondary alcohols and for producing unsymmetrical ethers by reacting a secondary and a primary alcohol. nih.gov Given the structure of this compound, such a reaction with a primary alcohol would likely lead to selective etherification at the primary hydroxyl position. The reaction mechanism often involves the in-situ formation of a symmetrical ether from the more reactive alcohol, which then undergoes transetherification. nih.gov
Cyclization Reactions for Novel Heterocyclic Compounds
The 1,4-diol motif inherent in this compound makes it a prime candidate for intramolecular cyclization reactions to furnish five-membered heterocyclic compounds, primarily substituted tetrahydrofurans. The acid-catalyzed dehydration of 1,4-diols is a well-established method for the synthesis of tetrahydrofuran derivatives. osti.govumsl.edunih.gov In the case of this compound, this transformation is expected to proceed via protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group.
The presence of the gem-dimethyl group on the double bond is anticipated to influence the reaction kinetics and potentially the regioselectivity of the cyclization. Studies on the cyclization of gem-disubstituted systems have shown that such substitution can accelerate cyclization rates due to the Thorpe-Ingold effect, which alters bond angles and brings the reactive groups into closer proximity. ucla.edu
Table 1: Potential Heterocyclic Products from Cyclization of this compound
| Starting Material | Reaction Condition | Potential Product | Ring System |
| This compound | Acid Catalyst (e.g., H₂SO₄, TsOH) | 2-isopropyl-2-methyltetrahydrofuran-4-ol | Tetrahydrofuran |
| This compound | Dehydrating agent (e.g., Al₂O₃, high temp) | 4-isopropylidene-tetrahydrofuran | Tetrahydrofuran |
Furthermore, the allylic nature of one of the hydroxyl groups introduces the possibility of alternative cyclization pathways, potentially leading to the formation of unsaturated or rearranged heterocyclic products under specific catalytic conditions. The synthesis of various heterocycles, including nitrogen-containing ones, has been demonstrated from 1,4-butanediol under specific catalytic systems, suggesting that this compound could serve as a precursor to a wider range of heterocyclic structures. osti.gov
Controlled Oxidation and Reduction Transformations
The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective oxidation reactions. The use of chemoselective oxidizing agents can target one hydroxyl group over the other, leading to a variety of valuable carbonyl compounds.
Selective oxidation of the primary alcohol would yield the corresponding aldehyde, which could be further oxidized to a carboxylic acid. Conversely, selective oxidation of the secondary alcohol would produce a ketone. The oxidation of diols to lactones is a particularly valuable transformation. researchgate.net In the case of this compound, intramolecular oxidation could potentially lead to the formation of a γ-lactone, a common structural motif in natural products and bioactive molecules.
Table 2: Potential Products from Controlled Oxidation of this compound
| Reagent | Targeted Functional Group | Potential Product | Product Type |
| PCC, DMP | Primary alcohol | 4-hydroxy-3-(1-methylethylidene)butanal | Hydroxyaldehyde |
| Jones reagent, KMnO₄ | Primary alcohol | 4-hydroxy-3-(1-methylethylidene)butanoic acid | Hydroxy-carboxylic acid |
| Swern oxidation, TPAP | Secondary alcohol | 1-hydroxy-2-(1-methylethylidene)butan-4-one | Hydroxyketone |
| Ag₂O, BaMnO₄ | Both alcohol groups | 3-(1-methylethylidene)dihydrofuran-2(3H)-one | γ-Lactone |
Reduction transformations of this compound primarily focus on the carbon-carbon double bond. Catalytic hydrogenation using transition metal catalysts such as palladium or platinum would lead to the saturation of the isopropylidene group, yielding 2-isopropyl-1,4-butanediol. This transformation would provide access to a different set of substituted diols for further synthetic manipulation. The reduction of α,β-unsaturated carbonyl compounds is a well-known reaction, and while the starting material is not a carbonyl, the unsaturated nature of the molecule allows for such reductive transformations. lew.romdpi.com
Development of Polymerizable Derivatives with Tailored Reactivity
The presence of two hydroxyl groups makes this compound an excellent building block for the synthesis of novel polymers. By functionalizing these hydroxyl groups with polymerizable moieties, a variety of monomers with tailored reactivity can be developed. nih.govnih.gov
A common strategy involves the esterification of the hydroxyl groups with acrylic acid or methacrylic acid to produce diacrylate or dimethacrylate monomers. These monomers can undergo radical polymerization to form highly cross-linked polymer networks. The isopropylidene group would remain as a pendant functionality along the polymer backbone, influencing the physical and chemical properties of the resulting material, such as its thermal stability and solubility. The synthesis of functionalized polymers via ring-opening polymerization is another avenue, where the diol can act as an initiator. mdpi.com
Table 3: Examples of Potential Polymerizable Derivatives
| Functionalizing Agent | Resulting Monomer | Polymerization Method | Potential Polymer Properties |
| Acryloyl chloride | 2-(1-Methylethylidene)-1,4-butanediyl diacrylate | Radical polymerization | Cross-linked, rigid material |
| Methacryloyl chloride | 2-(1-Methylethylidene)-1,4-butanediyl dimethacrylate | Radical polymerization | Thermoset with high glass transition temperature |
| Epichlorohydrin | Diglycidyl ether of this compound | Ring-opening polymerization with a hardener | Epoxy resin with specific thermal and mechanical properties |
| Isocyanates | Diurethane derivatives | Polyaddition | Polyurethanes with tailored elasticity and durability |
The reactivity of the allyl group also presents opportunities for post-polymerization modification, allowing for the introduction of further functionality onto the polymer chain. nih.gov This "click" chemistry approach enables the synthesis of highly functionalized polymers with diverse applications. The development of such monomers from this compound could lead to new materials with unique properties for use in coatings, adhesives, and biomedical devices.
Iii. Advanced Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Predicted ¹H NMR Data:
The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The hydroxyl protons will appear as broad singlets, the chemical shift of which is dependent on concentration and solvent. The two methyl groups attached to the double bond are chemically equivalent and are expected to appear as a singlet in the allylic region. The methylene (B1212753) protons adjacent to the hydroxyl groups and the double bond will exhibit characteristic multiplets due to spin-spin coupling.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Hydroxyl (-OH) | Variable (typically 1-5) | Broad Singlet |
| Methyl (C(CH₃)₂) | ~1.7 | Singlet |
| Methylene (-CH₂-OH, C1) | ~3.6 | Triplet |
| Methylene (-CH₂-C=, C3) | ~2.3 | Triplet |
| Methylene (-CH₂-CH₂-, C4) | ~4.1 | Triplet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Predicted ¹³C NMR Data:
The carbon NMR spectrum will provide information on the number of unique carbon environments. The quaternary carbon of the double bond and the carbon atoms bonded to the hydroxyl groups will have characteristic chemical shifts.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Quaternary Carbon (=C(CH₃)₂) | 130-140 |
| Vinylic Carbon (=CH-) | 120-130 |
| Methylene Carbon (-CH₂-OH, C1) | 60-70 |
| Methylene Carbon (-CH₂-C=, C3) | 30-40 |
| Methylene Carbon (-CH₂-CH₂-, C4) | 60-70 |
| Methyl Carbon (-CH₃) | 20-30 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in 2-(1-methylethylidene)-1,4-butanediol. These methods probe the vibrational modes of the molecule, providing a unique fingerprint.
Expected IR and Raman Data:
The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. The C=C double bond stretching vibration is expected to appear around 1650-1680 cm⁻¹. The C-O stretching vibrations will be observed in the 1000-1200 cm⁻¹ region. Raman spectroscopy will complement the IR data, with the C=C stretching vibration typically showing a strong Raman signal.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium to Strong |
| C=C Stretch | 1650-1680 | 1650-1680 | Medium (IR), Strong (Raman) |
| C-O Stretch | 1000-1200 | 1000-1200 | Strong |
Note: These are generalized frequency ranges and the exact values can be influenced by intra- and intermolecular interactions.
A detailed vibrational analysis, often aided by computational methods, can help in assigning the observed bands to specific molecular motions, providing a deeper understanding of the molecular structure and bonding. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O₂), the expected exact mass can be calculated with high accuracy.
Expected Mass Spectrometry Data:
The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (130.10). The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for allylic alcohols include the loss of water (H₂O), a methyl group (CH₃), or a hydroxyl radical (•OH). chemicalbook.commassbank.eu
| Ion | m/z (Expected) | Possible Fragmentation |
| [M]⁺ | 130.10 | Molecular Ion |
| [M-H₂O]⁺ | 112.09 | Loss of water |
| [M-CH₃]⁺ | 115.09 | Loss of a methyl group |
| [M-•OH]⁺ | 113.10 | Loss of a hydroxyl radical |
Note: The relative intensities of these fragments will depend on the ionization technique and energy.
X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, obtaining suitable crystals would allow for its complete solid-state structural elucidation. For comparison, the crystal structures of related diols like meso-2,3-butanediol (B1221857) have been determined, providing insights into the hydrogen bonding networks and conformational preferences in the solid state. nih.gov
Theoretical and Computational Chemistry Investigations
In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful predictive tool to understand the molecular properties and reactivity of this compound.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, conformational preferences, and reactivity of the molecule. youtube.com These calculations can predict optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation.
Predicted Computational Data:
Electronic Properties: Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the dipole moment. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Conformational Analysis: The potential energy surface can be explored to identify the most stable conformers of the molecule. Intramolecular hydrogen bonding between the two hydroxyl groups is a likely feature that would significantly influence the preferred conformation.
Reactivity Indices: Fukui functions and other reactivity descriptors can be calculated to predict the most likely sites for nucleophilic and electrophilic attack, offering insights into the chemical behavior of the molecule in various reactions.
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity |
| Dipole Moment | Provides information about the polarity of the molecule |
By combining the predictive power of computational chemistry with the empirical data from spectroscopic analyses of related compounds, a comprehensive understanding of the structure and reactivity of this compound can be achieved.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules. For a flexible molecule like this compound, MD simulations can map its complex potential energy surface and identify the most stable three-dimensional arrangements (conformers).
The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. These force fields account for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The system, consisting of one or more molecules of this compound, often solvated in a chosen medium, is then allowed to evolve over time according to Newton's laws of motion.
Conformational Analysis: The analysis of the simulation trajectory reveals the accessible conformations and their relative populations. Key dihedral angles, such as those around the C-C single bonds of the butanediol (B1596017) backbone and the C-O bonds of the hydroxyl groups, are monitored. The presence of the rigid methylethylidene group significantly constrains the conformational freedom of the molecule compared to a saturated diol. Intramolecular hydrogen bonding, where the hydrogen of one hydroxyl group interacts with the oxygen of the other, is a critical factor in determining the most stable conformers. Studies on similar diols, like 1,4-butanediol (B3395766), have shown that folded conformations stabilized by such intramolecular hydrogen bonds are often the most stable. libretexts.org
Intermolecular Interactions: In a condensed phase (liquid or solution), MD simulations can elucidate the network of intermolecular hydrogen bonds. For this compound, the two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of transient chains or cyclic clusters. nih.gov The strength, lifetime, and geometry of these hydrogen bonds can be quantified. Radial distribution functions (RDFs) are a key output, providing a measure of the probability of finding one atom at a certain distance from another. For example, the O-H···O RDF would reveal the average distance of intermolecular hydrogen bonds. Molecular dynamics studies of neat alcohols like methanol (B129727) and tert-butanol (B103910) have demonstrated their utility in revealing detailed microstructures, such as the formation of chainlike or micelle-like patterns. nih.gov
Illustrative Data from a Hypothetical MD Simulation of this compound
This table represents the kind of data that would be generated from an MD simulation to characterize hydrogen bonding.
| Interaction Type | Average Distance (Å) | Average H-Bond Lifetime (ps) | Coordination Number (O around O) |
| Intermolecular O-H···O | 2.85 | 1.5 | 1.8 |
| Intramolecular O-H···O | 2.10 | 5.2 | N/A |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the detailed mechanisms of chemical reactions. For this compound, these methods can be used to map the potential energy surface for reactions such as dehydration, oxidation, or esterification, providing a step-by-step understanding of bond-breaking and bond-forming events.
The process involves locating all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. acs.org By calculating the energies of these species, one can determine key thermodynamic and kinetic parameters.
Reaction Pathway Mapping: For a reaction like the acid-catalyzed dehydration of this compound, which could lead to cyclization into a furan (B31954) derivative or other rearranged products, DFT calculations would be used to model each proposed step. This would include the initial protonation of a hydroxyl group to form a good leaving group (water), the departure of water to form a carbocation intermediate, and subsequent rearrangement or cyclization steps. youtube.com Computational studies on the dehydration of other diol radicals have revealed complex, low-energy "roaming-like" mechanisms that would be impossible to observe through experimental means alone. acs.org
Transition State Analysis: Once a transition state structure is located, its geometry provides a snapshot of the molecule at the peak of the reaction barrier. Vibrational frequency analysis is performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for predicting the reaction rate.
Illustrative DFT Data for a Hypothetical Dehydration Step of this compound
This table shows example data that would be calculated to understand the kinetics of a reaction step.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |
| Reactant (Protonated Diol) | 0.0 | C-O bond: 1.45 Å | 0 |
| Transition State (TS) | +25.5 | C-O bond: 2.15 Å | 1 |
| Product (Carbocation + H₂O) | +10.2 | C-O bond: > 3.0 Å | 0 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective at predicting spectroscopic parameters, which can be used to support the structural assignment of a newly synthesized compound or to interpret complex experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.
Prediction of NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and coupling constants (J). nih.gov The first step is to obtain an accurate, energy-minimized 3D structure of the molecule. The GIAO calculation then determines the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Prediction of IR Spectra: The same quantum mechanical calculations used for reaction mechanism studies also yield vibrational frequencies and their corresponding intensities. These computed frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.). While raw computed frequencies are often systematically higher than experimental values due to the harmonic approximation and other factors, they can be scaled using empirical factors to achieve excellent agreement with experimental IR spectra. This allows for the confident assignment of key absorption bands, such as the O-H stretch, C-O stretch, and C=C stretch, which are characteristic of the functional groups present in this compound. libretexts.orglibretexts.org
Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
This table demonstrates how calculated spectroscopic data would be compared to experimental results for structural verification.
| Spectroscopic Feature | Predicted Value | Experimental Value | Assignment |
| ¹³C NMR Chemical Shift | 142.5 ppm | 141.9 ppm | C=C (quaternary) |
| ¹³C NMR Chemical Shift | 61.8 ppm | 61.2 ppm | -CH₂-OH |
| ¹H NMR Chemical Shift | 3.65 ppm | 3.68 ppm | -CH₂-OH |
| IR Frequency (scaled) | 3350 cm⁻¹ | 3345 cm⁻¹ | O-H stretch (broad) |
| IR Frequency (scaled) | 1675 cm⁻¹ | 1670 cm⁻¹ | C=C stretch |
| IR Frequency (scaled) | 1045 cm⁻¹ | 1050 cm⁻¹ | C-O stretch |
Iv. Advanced Materials Science and Polymer Chemistry Applications
Application as a Monomer in Advanced Polymer Synthesis
The unique structural attributes of 2-(1-methylethylidene)-1,4-butanediol make it a compelling monomer for the synthesis of advanced polymers. Its incorporation into polymer backbones can significantly alter the material's properties, opening avenues for the development of novel materials with tailored functionalities.
Integration into Polyurethane and Polyester (B1180765) Architectures
This compound can be integrated into both polyurethane and polyester architectures through established polymerization techniques. In polyurethane synthesis, it acts as a chain extender, reacting with diisocyanates to form the hard segments of the resulting thermoplastic polyurethane (TPU). osakimya.com.trmdpi.commade-in-china.com The structure of the chain extender plays a crucial role in determining the final mechanical properties of the polyurethane. gantrade.com Similarly, in polyester synthesis, it can be used as a diol monomer, undergoing polycondensation with dicarboxylic acids or their derivatives to form polyester chains. nih.govresearchgate.netgoogle.com
The synthesis of polyesters can be achieved through melt polymerization, where the diol and diacid are reacted at elevated temperatures. nih.govresearchgate.net Another method involves solution polymerization, where the monomers are dissolved in a suitable solvent. researchgate.net For instance, a copolyester was synthesized using 1,4-butanediol (B3395766), 2,5-ditertarybutylquinol, and isophthaloyl chloride in 1,2-dichlorobenzene. wisdomlib.org
Elucidation of the Impact of the 2-(1-Methylethylidene) Moiety on Polymer Properties
The introduction of the 2-(1-methylethylidene) moiety, a bulky isopropylidene group, into a polymer backbone has profound effects on the resulting material's properties. This is primarily due to the steric hindrance and conformational restrictions imposed by this group.
The presence of the 2-(1-methylethylidene) group generally disrupts the regular packing of polymer chains, thereby reducing crystallinity and promoting the formation of amorphous domains. nih.govuomustansiriyah.edu.iq In a study on polyesters derived from 1,4-butanediol analogues, the introduction of methyl groups was found to disturb the crystallization of adipate-polyesters, rendering them fully amorphous. nih.govresearchgate.net For instance, while poly(butylene adipate) is a semi-crystalline polymer, the introduction of a single methyl group to the diol, as in poly(1,4-pentylene adipate), leads to a loss of crystallinity. nih.gov Similarly, the incorporation of 2,3-butanediol (B46004), which also has a methyl side group, into polyesters suppresses crystallinity. nih.gov This effect is attributed to the increased irregularity and random arrangements of the repeating units, which hinders the alignment of polymer chains necessary for crystal formation. uomustansiriyah.edu.iq Copolymers, in general, tend to exhibit lower crystallinity compared to their homopolymer counterparts. researchgate.net
The 2-(1-methylethylidene) group significantly influences the thermal and mechanical properties of polymers.
Thermal Stability: The introduction of methyl groups into the 1,4-butanediol structure has been shown to increase the glass transition temperature (Tg) of polyesters. nih.govresearchgate.net For example, in a series of polyesters, an increase in the number of methyl groups on the 1,4-butanediol analogue resulted in a higher Tg. nih.govresearchgate.net Specifically, poly(1,4-pentylene adipate) has a higher Tg than poly(butylene adipate). nih.gov This increase in Tg is attributed to the restricted segmental motion caused by the bulky side group. nih.gov However, the incorporation of 2,3-butanediol has been observed to lower the thermal degradation temperature of the resulting polyester. nih.gov
Mechanical Performance: The mechanical properties of polymers are intrinsically linked to their molecular weight and crystallinity. youtube.com Generally, higher molecular weight and higher crystallinity lead to increased tensile strength and stiffness. uomustansiriyah.edu.iqyoutube.com Since the 2-(1-methylethylidene) moiety disrupts crystallinity, it can lead to a decrease in tensile strength and Young's modulus. rsc.org This is because the amorphous regions are less able to resist deformation compared to crystalline regions. However, the introduction of bulky side groups can also enhance properties like impact strength. youtube.com The mechanical performance of polymers can be evaluated through various tests, including stress-strain experiments, which measure properties like tensile strength and elongation at break. researchgate.net
Viscoelastic Behavior: The viscoelastic properties of polymers, which describe their combined viscous and elastic characteristics, are also affected by the 2-(1-methylethylidene) group. In polyurethanes, the structure of the chain extender influences the viscoelasticity. mdpi.comnih.gov The bulky side group can increase the friction between molecular chains, potentially leading to higher energy dissipation and damping properties. nih.gov The viscoelastic behavior is often characterized by dynamic mechanical analysis (DMA), which measures the storage modulus (elastic response) and loss modulus (viscous response) as a function of temperature.
Understanding the relationship between the molecular structure of this compound and the macroscopic properties of the resulting polymers is crucial for designing new materials with specific functionalities. nih.govscribd.com By systematically varying the content of this monomer in copolymers, it is possible to tune properties such as crystallinity, thermal stability, and mechanical strength. rsc.org For example, copolymerizing a monomer that promotes crystallinity with one that disrupts it, like this compound, allows for precise control over the degree of crystallinity in the final material. rsc.org This ability to tailor polymer properties opens up possibilities for a wide range of applications in advanced materials science.
Investigations into Co-polymerization Strategies and Network Formation
Co-polymerization is a versatile strategy to create polymers with a wide range of properties. By incorporating this compound with other monomers, it is possible to create copolymers with a unique balance of properties. For instance, the copolymerization of 2-methylene-1,3-dioxepane (B1205776) with glycidyl (B131873) methacrylate (B99206) yields functionalized polyesters. researchgate.net
The hydroxyl groups of this compound can also be utilized for network formation. Cross-linking polymer chains through these functional groups can lead to the formation of thermoset materials with enhanced mechanical properties and thermal stability. researchgate.net For example, 1,4-butanediol diglycidyl ether can be used to crosslink collagen. nih.gov
Role in the Development of Functional Materials
Utilization in Elastomers and Advanced Adhesive Formulations
No specific research or application data could be found detailing the use of This compound in the formulation of elastomers or advanced adhesives. While diols are fundamental building blocks for polyesters and polyurethanes used in these applications, the specific contribution and effects of the methylethylidene group in this particular diol on the final properties of elastomers or adhesives are not documented in available literature. ravagochemicals.comrymandrad.com
Research into Bio-based and Biodegradable Polymer Systems
There is no available research on the incorporation of This compound into bio-based or biodegradable polymer systems. The focus of current research in biodegradable polyesters, such as those based on poly(butylene succinate) (PBS) or poly(lactic acid) (PLA), is on the use of other bio-based diols. researchgate.netnih.gov The potential for This compound to be derived from bio-based sources or to contribute to the biodegradability of polymer systems has not been investigated in the public domain.
Application as a Crosslinking Agent in Specialized Resin Systems (e.g., Epoxy Resins)
No information was found regarding the use of This compound as a crosslinking agent in epoxy resins or other specialized resin systems. Crosslinking agents for epoxy resins typically involve compounds with functional groups that can react with the epoxide ring, such as amines or anhydrides. google.com While diols can be used to synthesize polyether or polyester polyols that can then be incorporated into resin formulations, the direct application of This compound as a crosslinker is not described in existing patents or scientific papers. justia.comgoogle.com
V. Biochemical and Biotransformation Research in Non Human Systems
Microbial Degradation and Catabolism Pathways of Diols
The microbial breakdown of diols is a critical component of the carbon cycle and has been harnessed for bioremediation and biotechnological applications. Bacteria, in particular, have evolved diverse enzymatic strategies to utilize diols as sources of carbon and energy. The degradation of a substituted, unsaturated diol like 2-(1-methylethylidene)-1,4-butanediol would likely involve initial oxidative steps to functionalize the molecule for entry into central metabolic pathways.
Direct identification of metabolic intermediates for this compound degradation is not documented. However, based on known catabolic pathways for other diols and unsaturated compounds, a hypothetical degradation sequence can be proposed. For instance, the degradation of 1,4-butanediol (B3395766) in Pseudomonas putida KT2440 proceeds through oxidation to 4-hydroxybutyrate, which is then converted to succinate (B1194679) and enters the Krebs cycle. wikipedia.orgnih.govnih.gov The degradation of terpenoids, which share structural similarities (isoprene unit) with the target compound, often begins with oxidation by monooxygenases. researchgate.netresearchgate.net
A plausible pathway for this compound could initiate with the oxidation of one or both primary alcohol groups. This would be followed by cleavage of the carbon backbone, potentially at or near the double bond, to yield smaller molecules that can be funneled into central metabolism.
Table 1: Hypothetical Metabolic Intermediates in the Degradation of this compound
| Hypothetical Intermediate | Preceding Compound | Potential Subsequent Product | Description of Transformation |
| 4-hydroxy-2-(1-methylethylidene)butanal | This compound | 4-hydroxy-2-(1-methylethylidene)butanoic acid | Oxidation of a primary alcohol group to an aldehyde. |
| 4-hydroxy-2-(1-methylethylidene)butanoic acid | 4-hydroxy-2-(1-methylethylidene)butanal | Keto-acid intermediates | Oxidation of the aldehyde to a carboxylic acid. |
| 2-(1-Methylethylidene)succinic acid | 4-hydroxy-2-(1-methylethylidene)butanoic acid | Central metabolites (e.g., Acetyl-CoA) | Oxidation of the second alcohol group and subsequent processing. |
| Epoxidated or hydroxylated intermediates | This compound | Cleavage products (e.g., ketones, aldehydes) | Attack on the double bond by an oxygenase, a common step in terpenoid degradation. researchgate.net |
The biotransformation of this substituted diol would necessitate a consortium of enzymes capable of acting on its distinct functional groups: the primary alcohols and the internal double bond.
Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These are primary enzymes in the oxidation of alcohols. An ADH would catalyze the initial conversion of the hydroxyl groups to aldehydes, which are then converted to carboxylic acids by an ALDH. wikipedia.orgmdpi.com These enzymes are often NAD+/NADH or NADP+/NADPH dependent.
Monooxygenases and Dioxygenases: The unsaturated isobutylidene group is a likely target for oxygenases, such as cytochrome P450 monooxygenases. These enzymes are known to catalyze the epoxidation or hydroxylation of double bonds in a wide range of organic molecules, including terpenoids, making them more amenable to further degradation. researchgate.netresearchgate.net
Hydrolases: If an epoxide is formed at the double bond, an epoxide hydrolase could subsequently open the ring to form a vicinal diol. wikipedia.org
Lyases: Following initial oxidative steps, carbon-carbon bond cleavage would be required. Enzymes like lyases or hydratases could facilitate the breakdown of the carbon skeleton.
Table 2: Potential Enzyme Classes Involved in Biotransformation
| Enzyme Class | Specific Function | Example from Related Pathways |
| Alcohol Dehydrogenase (ADH) | Oxidation of primary/secondary alcohols to aldehydes/ketones. | Oxidation of 1,4-butanediol in P. putida. nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids. | Metabolism of 1,4-butanediol to gamma-hydroxybutyrate. wikipedia.org |
| Monooxygenase (e.g., P450) | Epoxidation or hydroxylation of the C=C double bond. | Key enzymes in terpenoid degradation pathways. researchgate.net |
| Epoxide Hydrolase | Hydrolysis of epoxides to form diols. | Metabolism of lipid epoxides. wikipedia.org |
| Reductases | Reduction of double bonds or carbonyl groups. | Saturation of bonds during fatty acid synthesis or degradation. |
| Lyases | Non-hydrolytic cleavage of C-C, C-O, or C-N bonds. | Cleavage of intermediates in various catabolic pathways. |
The microbial metabolism of specific carbon sources is a tightly regulated process, ensuring that the necessary enzymes are synthesized only when the substrate is present. For a novel or uncommon substrate like this compound, its degradation would likely be governed by gene clusters induced by the compound itself or its early metabolic byproducts.
Research into the metabolic engineering of organisms like E. coli and P. putida for diol production highlights sophisticated regulatory strategies that could also apply to catabolism. nih.gov These include:
Transcriptional Regulators: Catabolic operons are often controlled by transcriptional activators or repressors. A regulator protein might bind the diol or an intermediate, leading to the transcription of the necessary degradation enzymes.
Dynamic Regulation: Microbes employ dynamic regulatory networks to balance metabolic flux between competing pathways, such as cell growth and chemical production (or degradation). researchgate.net This involves biosensors that detect intracellular concentrations of key metabolites and adjust gene expression accordingly. For example, systems have been developed that respond to intermediates like 3-hydroxypropionic acid to control pathway flux. nih.gov
Catabolite Repression: In the presence of a preferred carbon source like glucose, the genes for degrading alternative sources are often repressed. The catabolism of this compound would likely be subject to such control mechanisms.
Participation in Non-Human Lipid Metabolism
Lipids are fundamental to life, forming membranes and storing energy. While glycerol (B35011) is the canonical backbone for most lipids, some microorganisms have been found to utilize diols for this purpose.
There is no scientific evidence to date demonstrating the incorporation of this compound into the lipids of any organism. However, the existence of other diol lipids in the microbial world provides a precedent that such incorporation is biochemically possible.
Notable examples include:
Long-Chain 1,2-Diol Phospholipids (B1166683): Bacteria of the class Thermomicrobia, such as Thermomicrobium roseum, uniquely utilize long-chain 1,2-diols (e.g., 13-methyl-1,2-nonadecanediol) in place of glycerol as the backbone for their membrane phospholipids. nih.govnih.gov
Butane-2,3-diol Phospholipids: The bacterium Actinomyces olivaceus has been found to contain a significant amount of a phospholipid where the head group is threo-butane-2,3-diol, esterified to the phosphate (B84403) of a diacylglycerol. researchgate.net
These findings show that diols can serve as structural components of lipids, though this appears to be a rare adaptation. The specific structural features of this compound—its branching and unsaturation—would make its incorporation a novel discovery.
Table 3: Documented Examples of Natural Diol Lipids in Microorganisms
| Organism Class/Species | Diol Component | Lipid Structure | Reference(s) |
| Thermomicrobia (e.g., T. roseum) | Long-chain 1,2-diols (e.g., C19, C21) | 2-acylalkyldiol-1-O-phosphoinositol and related mannosides | nih.govnih.gov |
| Actinomyces olivaceus | threo-butane-2,3-diol | 1,2-di-O-acyl-sn-glycerylphosphoryl-butane-2(S),3(S)-diol | researchgate.net |
Given the absence of known natural lipids containing this compound, the biosynthetic pathways for such molecules remain entirely hypothetical. The biosynthesis of known diol lipids involves the enzymatic machinery for lipid assembly adapting to recognize a diol instead of, or in addition to, glycerol.
In the case of the phospholipids from Thermomicrobia, it is presumed that specialized acyltransferases and phosphotransferases catalyze the attachment of fatty acids and polar head groups to the long-chain 1,2-diol backbone. nih.gov For the Actinomyces phospholipid, the pathway likely involves the phosphorylation of a 1,2-diacylglycerol by a kinase, followed by the attachment of butane-2,3-diol, a reaction catalyzed by an enzyme analogous to a phosphatidyl-transferase.
Elucidating a pathway for a lipid containing this compound would first require its discovery in a natural system. Subsequently, genetic and biochemical studies, including isotopic labeling, would be needed to identify the precursor molecules and the specific enzymes responsible for its assembly.
In Vitro Enzymatic Studies of Analogous Diols
The in vitro study of diols analogous to this compound provides critical insights into the metabolic pathways these compounds are likely to follow. By examining the interactions with key metabolic enzymes, researchers can predict the formation of metabolites and understand the kinetics of these biotransformation processes. The primary enzymes involved in the metabolism of alcohols and diols are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govnih.gov
The metabolism of diols is typically initiated by alcohol dehydrogenase, which catalyzes the oxidation of a primary or secondary alcohol group to an aldehyde. wikipedia.org This resulting hydroxyaldehyde is then further oxidized by aldehyde dehydrogenase to a hydroxycarboxylic acid. nih.gov The substrate specificity of these enzymes is a crucial determinant of the metabolic fate of a given diol.
Alcohol Dehydrogenase (ADH) Interaction:
Alcohol dehydrogenases are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org The substrate specificity of ADH is influenced by the molecular structure of the alcohol, including its size and the nature of its substituent groups. nih.gov Studies on liver ADH have shown that the enzyme's activity can increase with larger alcohol substrates, whereas yeast ADH is most active with smaller alcohols like ethanol. nih.gov
Research using purified rat liver ADH has demonstrated its capability to metabolize a range of simple diols, including 1,3-propanediol, 1,3-butanediol, 1,4-butanediol, and 1,5-pentanediol. nih.gov Similarly, horse liver ADH is active on 1,5-pentanediol. nih.gov The enzyme's active site contains a zinc atom that is crucial for catalysis, and the substrate binding pocket's size and conformation dictate which alcohols can be accommodated and efficiently oxidized. wikipedia.orgnih.gov For example, modifications to the amino acid residues lining the substrate pocket of yeast ADH have been shown to invert its substrate specificity, making it more reactive with longer-chain alcohols. nih.gov
Aldehyde Dehydrogenase (ALDH) Interaction:
The aldehyde dehydrogenase superfamily comprises numerous isozymes, each with distinct substrate specificities and cellular locations. frontiersin.orgresearchgate.net These enzymes are responsible for the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids, which is a critical detoxification step. nih.gov
The interaction between ALDH and the hydroxyaldehydes produced from diol oxidation depends on the specific ALDH isozyme. Human cytosolic ALDH1 and mitochondrial ALDH2, for instance, exhibit different kinetic properties towards various aliphatic and aromatic aldehydes. nih.govnih.gov The specificity is determined by the structural characteristics of the enzyme's substrate-binding tunnel. frontiersin.orgnih.gov For aliphatic aldehydes, an increase in chain length can decrease the Michaelis constant (Km) for ALDH1 by several orders of magnitude, while having a much smaller effect on the Km of ALDH2. nih.gov This suggests that different ALDH isozymes are specialized for metabolizing aldehydes of varying structures and hydrophobicity. nih.gov
Detailed kinetic studies are essential for quantifying the efficiency of enzymatic conversion and understanding the mechanisms of inhibition. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity and is an indicator of enzyme-substrate affinity, and the maximum velocity (Vmax), which represents the maximum rate of the reaction when the enzyme is saturated with the substrate. ijsra.netlibretexts.org
Enzymatic Conversion Kinetics:
Kinetic analyses of rat liver alcohol dehydrogenase with various alcohols and diols have provided valuable data on their relative rates of metabolism. nih.gov The oxidation of many primary alcohols and diols follows Michaelis-Menten kinetics, where the reaction rate is proportional to the substrate concentration at low levels but reaches a plateau (Vmax) at saturating concentrations. nih.govlibretexts.org
The table below presents kinetic constants for the oxidation of several analogous alcohols and diols by rat liver ADH. The data illustrates how the structure of the alcohol affects its affinity for the enzyme and the maximum rate of its conversion.
| Substrate | Km (mM) | Vmax (relative to ethanol) | Source |
|---|---|---|---|
| Ethanol | 0.4 | 1.0 | nih.gov |
| 1-Propanol | 0.3 | 0.9 | nih.gov |
| 1-Butanol | 0.2 | 1.0 | nih.gov |
| 1,3-Propanediol | 15 | 0.7 | nih.gov |
| 1,3-Butanediol | 26 | 0.3 | nih.gov |
| 1,4-Butanediol | 2.5 | 0.7 | nih.gov |
| 1,5-Pentanediol | 2.0 | 1.1 | nih.gov |
For aldehyde dehydrogenase, kinetic studies have focused on a variety of aldehyde substrates. The efficiency of ALDH is particularly important as the accumulation of aldehydes can be toxic. nih.gov Human liver ALDH1 and ALDH2 have been shown to have Km values for straight-chain aliphatic aldehydes that decrease as the chain length increases. nih.gov
The table below summarizes kinetic data for human liver ALDH isozymes with aldehydes that are structurally related to the potential metabolites of analogous diols.
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | Source |
|---|---|---|---|---|
| Acetaldehyde | ALDH1 | 30 | 0.6 | nih.gov |
| Acetaldehyde | ALDH2 | <0.1 | 0.6 | nih.gov |
| Phenylacetaldehyde | ALDH1 | 0.25 | 2.4 | nih.gov |
| Phenylacetaldehyde | ALDH2 | <0.15 | 0.51 | nih.gov |
| Benzaldehyde | ALDH1 | 0.82 | 1.0 | nih.gov |
| Benzaldehyde | ALDH2 | 0.20 | 0.25 | nih.gov |
Inhibition Mechanisms:
The activity of both ADH and ALDH can be inhibited by various molecules, including substrates, products, and specific inhibitor compounds.
ADH Inhibition: Fomepizole (4-methylpyrazole) is a well-documented potent, competitive inhibitor of ADH, meaning it binds to the active site of the enzyme and prevents the substrate from binding. nih.govwikipedia.org Other compounds can act as non-competitive inhibitors, binding to a site other than the active site and reducing the enzyme's catalytic efficiency. nih.gov For example, certain amide-bearing compounds have been shown to be non-competitive inhibitors of liver ADH. nih.gov Thiol compounds like 2-mercaptoethanol (B42355) can also inhibit liver ADH, likely by binding to the catalytic zinc ion. nih.gov
Vi. Advanced Analytical Methodologies for Research Applications
Development of Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a polar and functionalized molecule like 2-(1-Methylethylidene)-1,4-butanediol, both gas and liquid chromatography, coupled with advanced detectors, are indispensable tools.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of two hydroxyl groups, this compound has a relatively high boiling point and polarity, which can present challenges for direct GC analysis. However, with appropriate derivatization and column selection, GC can provide high-resolution separation and sensitive detection.
Flame Ionization Detection (FID) is a robust and widely used detector for quantitative analysis. It offers a linear response over a wide concentration range and is sensitive to most organic compounds. For purity analysis, the area percentage of the main peak relative to all other peaks in the chromatogram can provide a good estimation of the compound's purity.
Mass Spectrometry (MS) , when coupled with GC, is the gold standard for the identification of volatile and semi-volatile compounds. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. For this compound, GC-MS would be instrumental in confirming its molecular weight and structure through the analysis of its fragmentation patterns.
A typical GC-MS analysis would involve the following hypothetical parameters:
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table represents a hypothetical set of starting parameters for the GC-MS analysis of derivatized this compound and would require optimization.
Liquid chromatography is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require the analyte to be vaporized.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) offer excellent separation efficiency. UPLC, with its use of smaller particle size columns, provides even higher resolution and faster analysis times compared to traditional HPLC. For the separation of this compound, reversed-phase chromatography using a C18 or a more polar-endcapped column would likely be the method of choice.
LC-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for polar molecules like diols, which can be detected as protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. LC-MS is invaluable for both qualitative and quantitative analysis in complex research matrices.
Optimization of Sample Preparation and Derivatization Strategies for Complex Research Matrices
Effective sample preparation is critical for accurate and reliable analysis. For complex matrices, such as reaction mixtures or biological fluids, sample preparation aims to remove interferences and concentrate the analyte of interest. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be optimized for this compound.
Derivatization is often necessary for the GC analysis of polar compounds containing hydroxyl groups. gcms.cz This process involves chemically modifying the analyte to make it more volatile and thermally stable. gcms.cz For this compound, common derivatization strategies would include:
Silylation: Reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com This is a widely used technique that significantly increases the volatility of alcohols. sigmaaldrich.com
Acylation: Converting the hydroxyl groups to esters using an acylating agent.
Boronate Ester Formation: Reacting the 1,4-diol with a boronic acid, such as phenylboronic acid, to form a cyclic boronate ester. This is particularly effective for diols with specific spatial arrangements.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com
Development and Validation of Quantitative Analytical Methods for Research Purity and Reaction Monitoring
Once a suitable chromatographic method is developed, it must be validated to ensure that it is accurate, precise, and reliable for its intended purpose, such as determining the purity of a synthetic batch or monitoring the progress of a reaction. Method validation is performed according to established guidelines and typically includes the evaluation of the following parameters:
| Validation Parameter | Description | Hypothetical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interfering peaks at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | e.g., 1-100 µg/mL |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
This table provides a general framework for the validation of a quantitative analytical method.
Establishment of Methodologies for Impurity Profiling and Identification in Synthetic Products
Impurity profiling is the identification and quantification of all potential impurities in a substance. thermofisher.com This is critical in research and development to understand the synthesis process and control the quality of the final product. For this compound, impurities could arise from starting materials, by-products of the synthesis, or degradation products.
The development of an impurity profiling method would involve:
Method Development: Using a high-resolution separation technique like UPLC or capillary GC.
Peak Detection: Identifying all peaks in the chromatogram, including those present at low levels.
Impurity Identification: Using high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the impurities. This allows for the postulation of chemical structures. Further structural confirmation can be achieved through techniques like tandem mass spectrometry (MS/MS) or by synthesizing the suspected impurity and comparing its retention time and mass spectrum.
Quantification: Quantifying the identified impurities using a validated method, often relative to the main component.
Q & A
Q. How can researchers optimize the synthesis of 1,4-butanediol derivatives using solid acid catalysts?
- Methodological Answer: To optimize synthesis, employ response surface methodology (RSM) to systematically evaluate reaction parameters such as acid-to-alcohol molar ratio (e.g., 2.62:1), catalyst loading (8.88% by mass), temperature (136°C), and reaction time (4.68 hours). Validate predictions via single-factor experiments and confirm yields using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) .
- Key Data:
- Optimal catalyst: SO₄²⁻/TiO₂-SnO₂.
- Conversion rates: >90% under optimized conditions.
Q. What analytical techniques are recommended for assessing the purity of 1,4-butanediol in experimental settings?
- Methodological Answer: Use gas chromatography (GC) with flame ionization detection (FID) for routine purity analysis. For trace impurities (e.g., acetonitrile, benzene), apply advanced GC coupled with mass spectrometry (GC-MS). Calibrate instruments using certified reference materials and validate results against retention indices .
- Key Data:
Q. How can solubility parameters (δ-values) guide solvent selection for lignin extraction using 1,4-butanediol/water mixtures?
- Methodological Answer: Calculate δ-values for 1,4-butanediol/water mixtures using Hansen solubility parameters. At 25°C, mixtures with >70% 1,4-butanediol (δ ≈ 14.0 (cal/cm³)¹/²) maximize lignin solubility. Validate experimentally via gravimetric analysis after solvent evaporation .
- Key Data:
- δ-value of lignin: 14.0 (cal/cm³)¹/².
Advanced Research Questions
Q. What metabolic engineering strategies enhance microbial production of 1,4-butanediol, and what challenges remain?
- Methodological Answer: Engineer Escherichia coli with non-phosphorylative pathways, introducing 2-ketoacid decarboxylase (KDC) and alcohol dehydrogenase (ADH) to convert 2,5-dioxopentanoate to 1,4-butanediol. Challenges include minimizing byproduct formation (e.g., acetate) and optimizing NADH/NAD⁺ balance via redox engineering .
- Key Data:
- Yield: Up to 18 g/L in engineered strains.
- Critical enzymes: KDC (e.g., from Lactococcus lactis), ADH (e.g., PP_2049).
Q. How do researchers reconcile in vitro metabolic data with in vivo toxicity results for 1,4-butanediol?
- Methodological Answer: Conduct dose-response studies in animal models (e.g., mice) to correlate 1,4-butanediol ingestion with γ-hydroxybutyrate (GHB) plasma levels. Use pharmacokinetic modeling to estimate conversion rates (e.g., 5.4–20 g doses in humans result in lethal GHB accumulation). Validate via GC-MS quantification of GHB in serum .
- Key Data:
- Lethal dose (LD₅₀): 1.6 g/kg in mice.
- GHB detection: 200–400 mg/L in fatal human cases.
Q. What experimental approaches address contradictions in 1,4-butanediol’s neurotoxicity and industrial utility?
- Methodological Answer: Use in vitro blood-brain barrier (BBB) models to assess 1,4-butanediol permeability and neurotoxicity. Compare with in vivo behavioral assays (e.g., locomotor activity suppression in rodents). For industrial safety, integrate toxicity data into risk assessments using OECD guidelines .
- Key Data:
- Regulatory action: 1,4-butanediol restricted under Appendix C of the Standard for Uniform Scheduling of Drugs and Poisons due to acute toxicity .
Q. How can machine learning improve reaction pathway identification for 1,4-butanediol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
